![molecular formula C26H32N2O4 B12626856 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) CAS No. 917981-04-5](/img/structure/B12626856.png)
4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) is a chemical compound known for its unique structure and properties It consists of a decane backbone with two oxy linkages, each connected to a 3-methoxybenzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) typically involves the reaction of 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde with appropriate reagents. One common method includes dissolving 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde in ethanol and adding it to a stirred ethanol solution of isonicotinohydrazide. The reaction mixture is then refluxed for several hours and cooled to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitrile groups may interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol): This compound has a similar structure but with phenoxy groups instead of methoxy groups.
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile: Another related compound with a similar backbone but different substituents.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
917981-04-5 |
|---|---|
Molecular Formula |
C26H32N2O4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[10-(4-cyano-2-methoxyphenoxy)decoxy]-3-methoxybenzonitrile |
InChI |
InChI=1S/C26H32N2O4/c1-29-25-17-21(19-27)11-13-23(25)31-15-9-7-5-3-4-6-8-10-16-32-24-14-12-22(20-28)18-26(24)30-2/h11-14,17-18H,3-10,15-16H2,1-2H3 |
InChI Key |
HMEWLKOCYLYMKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCCCCCCCCCOC2=C(C=C(C=C2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


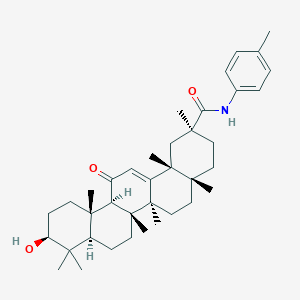
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)
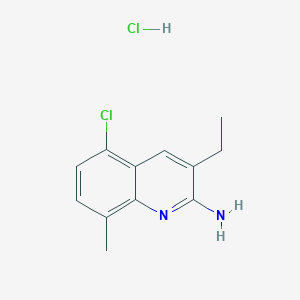
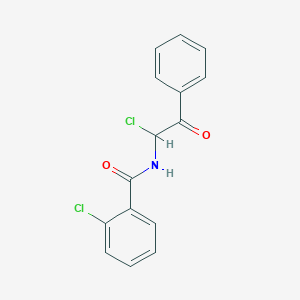
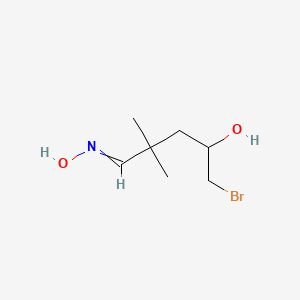
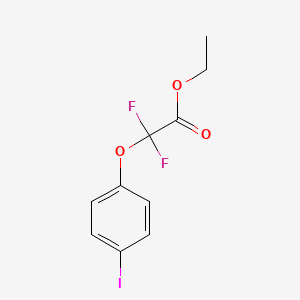
![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)
![3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12626832.png)
![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)

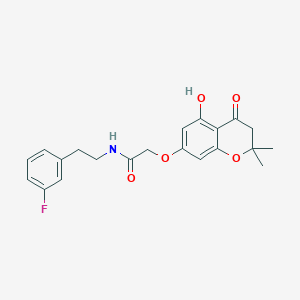
![5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12626846.png)
